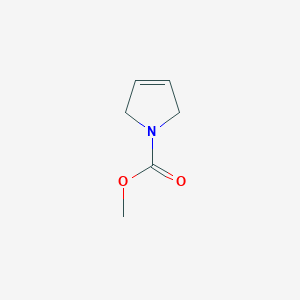
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2,5-dihydro-1H-pyrrole-1-carboxylic acid methyl ester. It is a colorless liquid with a molecular formula of C6H9NO2.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester is not well understood. However, studies have shown that this compound can act as a nucleophile, which can react with electrophilic compounds to form covalent bonds. This property makes it an attractive starting material for the synthesis of biologically active compounds.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester has no significant biochemical or physiological effects on living organisms. However, its derivatives have shown promising biological activities, such as antimicrobial, antifungal, and anticancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester in lab experiments include its low cost, availability, and ease of synthesis. However, its limitations include its low reactivity and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research of 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester. One of the potential areas of research is the synthesis of novel pyrrole-containing compounds with promising biological activities. Another direction is the development of new synthetic methods for the efficient and cost-effective synthesis of this compound and its derivatives. Additionally, the investigation of the mechanism of action of this compound can provide insights into its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. This compound has also been used as a starting material for the synthesis of pyrrole-containing natural products, which have shown promising biological activities.
Eigenschaften
CAS-Nummer |
63603-33-8 |
|---|---|
Produktname |
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
methyl 2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
VCXZJBRVEJBECK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC=CC1 |
Kanonische SMILES |
COC(=O)N1CC=CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


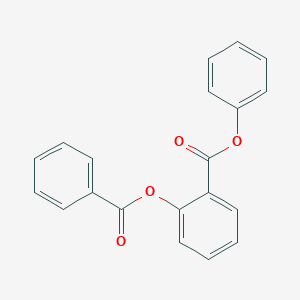
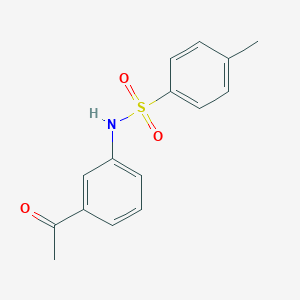
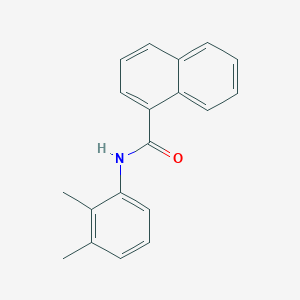
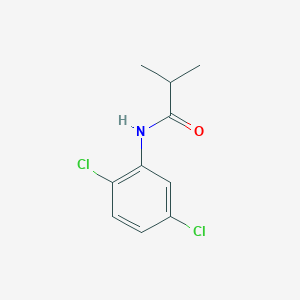
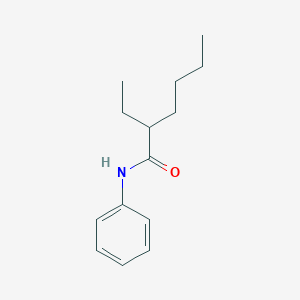
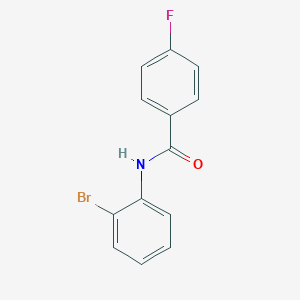
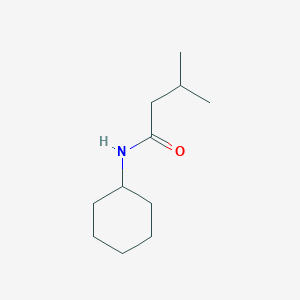
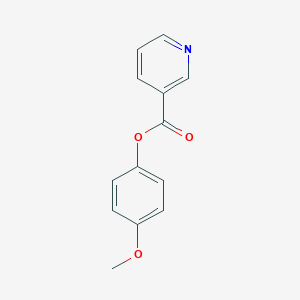
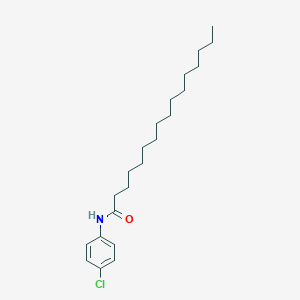
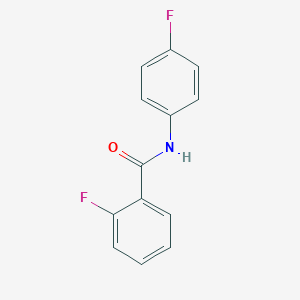
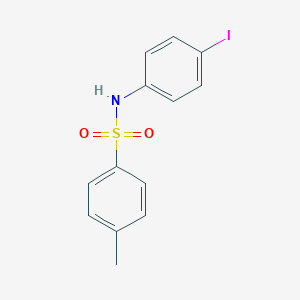
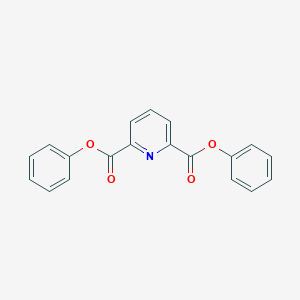
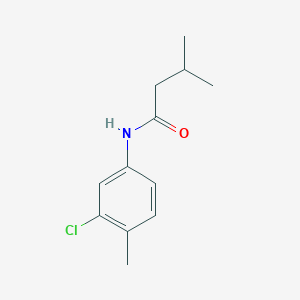
![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)